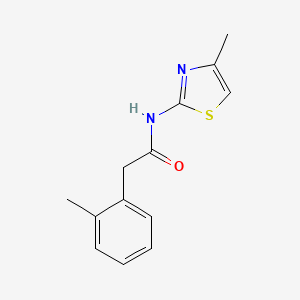![molecular formula C20H23ClN2O2 B5465720 N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5465720.png)
N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase) and is being studied for its potential use in treating various types of cancer and autoimmune diseases.
作用机制
N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide works by inhibiting BTK, which is a key component of the B cell receptor pathway. BTK is involved in the activation of downstream signaling pathways that lead to cell proliferation, survival, and differentiation. Inhibition of BTK by this compound leads to decreased activation of these pathways, resulting in decreased proliferation and survival of cancer cells and decreased inflammation in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a high specificity for BTK and minimal off-target effects. It has been shown to inhibit BTK activity in both in vitro and in vivo models, leading to decreased proliferation and survival of cancer cells and decreased inflammation in autoimmune diseases. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide is its high specificity for BTK, which allows for targeted inhibition of this pathway. This can lead to decreased off-target effects and increased efficacy in treating cancer and autoimmune diseases. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in preclinical and clinical studies.
未来方向
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide. One direction is the development of combination therapies with other targeted inhibitors to increase efficacy and decrease toxicity. Another direction is the study of this compound in combination with immunotherapies, such as checkpoint inhibitors, to enhance the immune response to cancer. Additionally, the study of this compound in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, could provide new treatment options for these conditions.
合成方法
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide involves multiple steps, including the reaction of 4-chlorobenzyl chloride with 2-(4-morpholinyl)ethylamine to form 2-(4-chlorophenyl)ethylamine. This intermediate is then reacted with 4-(4-morpholinylmethyl)benzaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, which is essential for its use in scientific research.
科学研究应用
N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been studied for its potential use in treating various types of cancer and autoimmune diseases. It has been shown to inhibit BTK, which is involved in the signaling pathways of B cells and other immune cells. Inhibition of BTK can lead to decreased proliferation and survival of cancer cells, as well as decreased inflammation in autoimmune diseases.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-19-7-3-16(4-8-19)9-10-22-20(24)18-5-1-17(2-6-18)15-23-11-13-25-14-12-23/h1-8H,9-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSQKXKFCRXVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{6-[2-(3,4-dichlorophenyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5465644.png)
![(4-chloro-2-methylphenyl)(1-{[2-(methylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methanone](/img/structure/B5465658.png)
![1-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5465670.png)
![6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5465677.png)


![2-[(2-furylmethyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B5465732.png)
![N-cyclopropyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5465740.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacrylamide](/img/structure/B5465745.png)
![3-(benzylthio)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465749.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide](/img/structure/B5465753.png)
hydrazone](/img/structure/B5465758.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5465770.png)